3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid
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Overview
Description
3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid typically involves the introduction of the trifluoromethoxy group and the chloro group onto a phenyl ring, followed by the addition of a propanoic acid moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Trifluoromethoxy)phenyl)propanoic acid: Similar structure but lacks the chloro group.
4-Chloro-3-(trifluoromethyl)phenyl derivatives: Similar functional groups but different overall structure.
Uniqueness
3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid is unique due to the combination of the chloro and trifluoromethoxy groups, which confer distinct chemical and biological properties. This combination can enhance the compound’s reactivity and specificity in various applications .
Properties
IUPAC Name |
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQMOZXFIZWXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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